1,2-Dioctanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Dioctanoyl-sn-glycero-3-phosphocholine is a phospholipid commonly used in liposome formulations and drug delivery systems. This compound has unique chemical properties that allow it to form stable bilayers and vesicles, which are essential for encapsulating and delivering drugs to specific targets within the body .
Mechanism of Action
Target of Action
1,2-Dioctanoyl-sn-glycero-3-phosphocholine, also known as 1,2-Dioctanoyl PC, is a type of phospholipid . It is commonly used as a component of liposome formulations and drug delivery systems . The primary targets of this compound are the specific sites in the body where the encapsulated drugs are intended to be delivered .
Mode of Action
1,2-Dioctanoyl PC has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets in the body . As a stabilizer and emulsifier, it can enhance the solubility and bioavailability of drugs .
Biochemical Pathways
The exact biochemical pathways affected by 1,2-Dioctanoyl PC are dependent on the specific drugs that are encapsulated within its vesicles. It’s important to note that the primary role of 1,2-dioctanoyl pc is to serve as a delivery vehicle, facilitating the transport of drugs to their intended targets .
Pharmacokinetics
The pharmacokinetic properties of 1,2-Dioctanoyl PC are largely influenced by its role as a drug delivery system. It can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of encapsulated drugs, thereby improving their bioavailability . .
Result of Action
The molecular and cellular effects of 1,2-Dioctanoyl PC’s action are primarily determined by the encapsulated drugs. By delivering these drugs to their specific targets, 1,2-Dioctanoyl PC can enhance their therapeutic effects .
Action Environment
The action, efficacy, and stability of 1,2-Dioctanoyl PC can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability of the phospholipid bilayers and vesicles . 1,2-dioctanoyl pc is generally designed to maintain stability under physiological conditions to ensure effective drug delivery .
Biochemical Analysis
Biochemical Properties
1,2-Dioctanoyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Its unique chemical properties enable it to form stable bilayers and vesicles, which are crucial for its role in drug delivery .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction typically involves the use of anhydrous conditions and a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of octanoic acid and glycerophosphocholine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Major Products:
Hydrolysis: Octanoic acid and glycerophosphocholine.
Oxidation: Oxidized derivatives of the fatty acid chains.
Scientific Research Applications
1,2-Dioctanoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its ability to form liposomes and vesicles. These structures are crucial for drug delivery, as they can encapsulate therapeutic agents and target specific cells or tissues. Additionally, this compound is used in the study of membrane dynamics and protein-lipid interactions .
Applications in Various Fields:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the formation of artificial membranes for research on membrane proteins.
Medicine: Integral in the development of liposomal drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products
Comparison with Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Another phospholipid used in liposome formulations.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Known for its use in studying membrane phase transitions
Uniqueness: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine is unique due to its shorter fatty acid chains, which result in different membrane properties compared to longer-chain phospholipids. This makes it particularly useful for specific applications where shorter chain lengths are advantageous .
Properties
IUPAC Name |
[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIXRNNWDBPKPW-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334462 | |
Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19191-91-4 | |
Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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